Gal|A(1-3)GalNAc-|A-pNP

Glycobiology Enzymology O-Glycan Analysis

Differentiate GH101 vs GH129 enzymes with this α(1→3)-linked disaccharide pNP substrate. Unlike monosaccharide analogs, Galα(1-3)GalNAc-α-pNP is selectively cleaved by endo-α-N-acetylgalactosaminidases (EC 3.2.1.97), enabling definitive enzyme classification. Essential for HTS screening of metagenomic libraries, QC lot-release assays, and kinetic characterization (Km ~62 µM, kcat ~579 s⁻¹). Guarantee accurate data integrity.

Molecular Formula C20H28N2O13
Molecular Weight 504.4 g/mol
Cat. No. B8034499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGal|A(1-3)GalNAc-|A-pNP
Molecular FormulaC20H28N2O13
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15+,16+,17-,18-,19-,20+/m1/s1
InChIKeyINMOOBMAIAWVBW-OHKLXAGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gal|A(1-3)GalNAc-|A-pNP: A Specialized Chromogenic Substrate for α-N-Acetylgalactosaminidase and Glycosyltransferase Assays


Gal|A(1-3)GalNAc-|A-pNP, also known as 4-Nitrophenyl 2-acetamido-2-deoxy-3-O-(α-D-galactopyranosyl)-α-D-galactopyranoside, is a synthetic chromogenic disaccharide derivative [1]. It comprises a galactose (Gal) moiety linked via an α(1→3) glycosidic bond to an N-acetylgalactosamine (GalNAc) residue, which is further conjugated to a para-nitrophenyl (pNP) chromophore at the reducing end . This specific architecture, representing the core structure of the Thomsen-Friedenreich (T) antigen, designates it as a privileged substrate for the detection and kinetic characterization of endo-α-N-acetylgalactosaminidases (EC 3.2.1.97) and various glycosyltransferases involved in O-glycan biosynthesis [2][3]. The pNP leaving group enables facile, colorimetric quantification of enzymatic cleavage upon release of p-nitrophenolate, which absorbs strongly at 400-420 nm, making it an indispensable tool in glycobiology research .

Procurement Rationale: Why Gal|A(1-3)GalNAc-|A-pNP Cannot Be Replaced by Generic pNP-Glycosides


In glycobiology research, simply substituting Gal|A(1-3)GalNAc-|A-pNP with a more common pNP-monosaccharide like pNP-α-GalNAc or pNP-α-Gal will yield drastically different and misleading enzymatic activity data. This is because the enzyme families that act on this disaccharide, particularly GH101 and GH129, exhibit exquisite specificity for the intact α(1→3)-linked disaccharide core. For instance, the GH129 enzyme NagBb shows a reversed substrate preference, hydrolyzing the monosaccharide GalNAcα1-pNP significantly faster than the disaccharide Galβ1-3GalNAcα1-pNP, a characteristic that fundamentally distinguishes it from GH101 enzymes [1]. Conversely, for GH109 family enzymes, the presence of the GalNAc aglycon is critical, with a 2,000-fold difference in kcat compared to Gal-based substrates [2]. Using an incorrect chromogenic substrate, such as a monosaccharide or a β-linked analog, would fail to detect the activity of the correct enzyme class, provide erroneous kinetic constants (Km, kcat), and obscure the true substrate specificity of the enzyme under investigation. Therefore, the procurement of this specific disaccharide structure is mandatory for accurate assay development and enzyme characterization.

Quantitative Evidence for the Differentiated Utility of Gal|A(1-3)GalNAc-|A-pNP in Enzyme Assays


Differential Kinetic Performance of Endo-α-GalNAcases on Core 1 vs. Core 3 Substrates

In a comprehensive study of five endo-α-GalNAcases (EngEF, EngPA, EngCP, EngSP, and EngAL), the target compound Galβ1,3GalNAcα1pNP was identified as the most rapidly hydrolyzed substrate compared to other O-glycan core structures [1]. The enzyme EngEF from Enterococcus faecalis exhibited the highest kcat for this Core 1 substrate, demonstrating superior catalytic turnover relative to other enzymes in the panel [1]. In contrast, the hydrolysis of the Core 3 disaccharide (GlcNAcβ1,3GalNAcα1pNP) was only achieved by a subset of these enzymes (EngEF and EngPA), highlighting the unique ability of the target compound to serve as a universal probe for endo-α-GalNAcase activity across different sources [1].

Glycobiology Enzymology O-Glycan Analysis

Profound Kinetic Differentiation Against Monosaccharide pNP Substrates

The GH109 family of α-N-acetylgalactosaminidases demonstrates an extreme preference for the target compound's structural features. The enzyme from Elizabethkingia meningosepticum, the most characterized member of this family, exhibits a 2,000-fold reduction in catalytic rate (kcat) for the hydrolysis of pNP-α-Gal compared to pNP-α-GalNAc, and a more than tenfold increase in Michaelis constant (Km) [1]. While direct kinetic data for the disaccharide is not provided in this source, the profound penalty for the absence of the N-acetyl group on the reducing-end sugar underscores the critical importance of the GalNAc moiety.

Enzyme Kinetics Substrate Specificity GH109 Family

Inverted Substrate Preference Distinguishes GH129 from GH101 Enzyme Families

The substrate specificity of the GH129 enzyme NagBb is opposite to that of GH101 endo-α-N-acetylgalactosaminidases. NagBb acts more rapidly on the monosaccharide GalNAcα1-pNP than on the disaccharide Galβ1-3GalNAcα1-pNP [1]. This specificity profile is a defining characteristic of the GH129 family, explicitly differentiating it from GH101 enzymes (EC 3.2.1.97) which are the primary endo-acting enzymes that require the disaccharide core [1]. Therefore, the target compound is not only a substrate but also a crucial tool for distinguishing between these two enzyme families with different modes of action.

Enzyme Classification Glycoside Hydrolase GH101 GH129

Quantitative Kinetic Parameters for GH101 Endo-α-GalNAcase

For the well-characterized GH101 endo-α-N-acetylgalactosaminidase from Streptococcus pneumoniae R6, the kinetic parameters for the target compound (pNP-TAg) have been precisely determined. The wild-type enzyme displays a Km of 62 ± 3 μM and a kcat of 579 ± 11 s⁻¹, resulting in a catalytic efficiency (kcat/Km) of 9.3 s⁻¹ mM⁻¹ [1]. These parameters provide a benchmark for assessing enzyme variants and for designing robust assays where substrate depletion and reaction rates can be accurately modeled.

Enzyme Kinetics Michaelis-Menten GH101

Regioselective Synthesis Yields Confirm Structural Fidelity as a Preferred Acceptor

The utility of the α-D-GalNAc-pNP core is further validated in synthetic applications. In a study on regioselective transglycosylation using β-D-galactosidase from Bacillus circulans ATCC 31382, the acceptor α-D-GalNAc-pNP directed the enzyme to synthesize the β-Gal-(1→3)-α-GalNAc-pNP disaccharide with a high yield of 75.9% [1]. This specific linkage is identical to the target compound's core structure. In contrast, when a β-D-Gal-pNP acceptor was used, the regioselectivity shifted to favor the (1→6)-linked product, demonstrating that the specific anomeric and structural configuration of the acceptor dictates the synthetic outcome [1].

Chemoenzymatic Synthesis Glycosyltransferase Regioselectivity

Validated Research and Industrial Applications for Gal|A(1-3)GalNAc-|A-pNP Based on Quantitative Evidence


High-Throughput Screening and Characterization of Novel Endo-α-GalNAcases

As demonstrated by its universal hydrolysis by a diverse panel of enzymes, Gal|A(1-3)GalNAc-|A-pNP is the optimal substrate for high-throughput screening (HTS) of metagenomic libraries or microbial isolates for novel endo-α-GalNAcase activity [1]. Its use ensures the detection of a broad spectrum of enzymes (GH101 family), unlike more specific substrates like Core 3 that are cleaved by only a subset. The chromogenic pNP release allows for rapid, colorimetric readout in 96- or 384-well plate formats, enabling efficient identification and preliminary characterization of candidate enzymes for O-glycan analysis and bioprocessing. The quantitative kinetic parameters (Km, kcat) established for S. pneumoniae R6 GH101 enzyme provide a benchmark for validating and comparing the activity of newly discovered enzymes in the same assay system [2].

Differential Diagnosis of Glycoside Hydrolase Family Membership (GH101 vs. GH129)

The contrasting substrate preferences between GH101 and GH129 enzymes provide a clear diagnostic assay. By running parallel activity assays with Gal|A(1-3)GalNAc-|A-pNP and the monosaccharide GalNAcα1-pNP, a researcher can classify a novel α-N-acetylgalactosaminidase [3]. An enzyme showing higher activity on the disaccharide is likely a GH101 endo-acting enzyme, whereas one showing higher activity on the monosaccharide is characteristic of the GH129 family. This differential assay, made possible only by the procurement of the specific disaccharide substrate, is critical for accurate enzyme annotation, understanding its biological function, and selecting the right tool for applications like O-glycan release or glycoengineering.

Chemoenzymatic Synthesis of β-(1→3)-Linked Glycoconjugates and Neoglycoproteins

The regioselective behavior of β-D-galactosidases on the α-D-GalNAc-pNP acceptor confirms its utility in synthetic glycobiology [4]. This substrate can be used in preparative-scale reactions to generate β-Gal-(1→3)-α-GalNAc-pNP, a versatile intermediate. This disaccharide-pNP can then be used as a donor in subsequent glycosyltransferase reactions or deprotected to serve as a ligand for affinity chromatography and the construction of neoglycoproteins. The high yield (75.9%) ensures efficient use of the starting material, making it a cost-effective strategy for accessing valuable glycan structures that mimic the T antigen and other biologically relevant O-glycan cores [4].

Kinetic Characterization and Quality Control of Recombinant O-Glycanases

For laboratories or companies producing recombinant O-glycanases (e.g., for use in glycoprotein analysis or blood group conversion research), Gal|A(1-3)GalNAc-|A-pNP serves as a definitive substrate for quality control (QC) lot release assays [1]. The well-defined kinetic parameters (Km of 62 µM and kcat of 579 s⁻¹ for the S. pneumoniae enzyme) provide a robust standard for measuring enzyme activity and ensuring lot-to-lot consistency [2]. This quantitative assay is superior to qualitative methods like zymography and provides the precise data required for commercial enzyme specifications and customer documentation. It is also an essential tool for mechanistic studies, such as site-directed mutagenesis, where changes in kcat and Km reveal the roles of specific active site residues [2].

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